molecular formula C5H14N2O B3276752 1-Propanol, 2-amino-3-(dimethylamino)- CAS No. 647026-71-9

1-Propanol, 2-amino-3-(dimethylamino)-

Cat. No. B3276752
CAS RN: 647026-71-9
M. Wt: 118.18 g/mol
InChI Key: STUCHZYFEVRKGI-UHFFFAOYSA-N
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Description

1-Propanol, 2-amino-3-(dimethylamino)- , also known as 3-Dimethylamino-1-propanol , is a chemical compound with the molecular formula C₅H₁₃NO . It falls into the category of tertiary amines and is characterized by its high boiling point. The compound consists of a propanol backbone (a three-carbon chain) with an amino group (NH₂) and two methyl groups (CH₃) attached to the nitrogen atom. Its systematic name reflects the position of the amino group relative to the propanol moiety .


Synthesis Analysis

The synthesis of 3-Dimethylamino-1-propanol involves various methods, including reductive amination of propanal or propionaldehyde with dimethylamine. Additionally, it can be prepared by reacting 1-chloropropan-2-ol with dimethylamine. The choice of synthetic route depends on the desired purity, yield, and scalability .


Molecular Structure Analysis

The compound’s molecular structure consists of a linear propanol chain (CH₃-CH₂-CH₂-OH) with the amino group (NH₂) attached to the second carbon atom. The two methyl groups (CH₃) are linked to the nitrogen atom (N). The arrangement of atoms and functional groups determines its physical and chemical properties .


Chemical Reactions Analysis

  • Reductive Amination : The compound can be converted back to the corresponding amine by reductive amination .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 163-164°C .
  • Density : 0.872 g/mL at 25°C .
  • Refractive Index : n20/D 1.436 (lit.) .

Mechanism of Action

The exact mechanism of action for 3-Dimethylamino-1-propanol depends on its application. As a tertiary amine, it may act as a base, a nucleophile, or a ligand in various chemical processes. Its role can vary from catalysis to complexation reactions .

Safety and Hazards

  • Oral Toxicity : Classified as Acute Tox. 4 (oral toxicity) .

properties

IUPAC Name

2-amino-3-(dimethylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-7(2)3-5(6)4-8/h5,8H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUCHZYFEVRKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Propanol, 2-amino-3-(dimethylamino)-
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